

# The Rise and Fall of an Organophosphate: A Technical Timeline of Azinphos-methyl

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## Compound of Interest

Compound Name: Azinphos-methyl

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**Azinphos-methyl**, a broad-spectrum organophosphate insecticide, has a complex history stretching from its synthesis in the post-war era to its eventual prohibition in many parts of the world due to safety concerns. This in-depth technical guide provides a timeline of its discovery, development, and eventual decline, with a focus on the scientific data and experimental protocols that defined its journey.

## Discovery and Initial Development

**Azinphos-methyl**, known by trade names such as Guthion and Gusathion, was first synthesized by Dr. W. Lorenz of Bayer AG. Its development emerged from the broader exploration of organophosphorus chemistry that followed World War II, building on the knowledge gained from nerve agent research.<sup>[1]</sup>

Timeline of Early Development:

- 1953: Dr. W. Lorenz at Bayer synthesizes **Azinphos-methyl**.
- 1957: **Azinphos-methyl** is first registered as a pesticide in the United States under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).<sup>[2]</sup>
- Late 1960s: The insecticide is registered for use in Australia.

## Chemical Properties and Synthesis

**Azinphos-methyl** is chemically known as O,O-Dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] phosphorodithioate.

Table 1: Chemical and Physical Properties of **Azinphos-methyl**

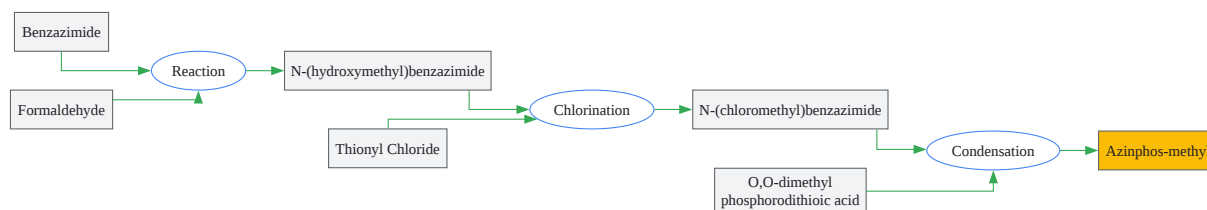
Property	Value
Chemical Formula	C <sub>10</sub> H <sub>12</sub> N <sub>3</sub> O <sub>3</sub> PS <sub>2</sub>
Molecular Weight	317.33 g/mol
Appearance	White to pale yellow crystalline solid
Melting Point	73-74 °C
Water Solubility	28 mg/L at 20°C
Log Kow	2.96

## Synthesis of Azinphos-methyl

The synthesis of **Azinphos-methyl** is a multi-step process. While specific proprietary details may vary, a general synthetic route is outlined below.

### Experimental Protocol: Synthesis of **Azinphos-methyl**

- **Formation of N-(hydroxymethyl)benzazimide:** Benzazimide is reacted with formaldehyde.
- **Chlorination:** The resulting N-(hydroxymethyl)benzazimide is treated with thionyl chloride to form N-(chloromethyl)benzazimide.
- **Condensation:** The N-(chloromethyl)benzazimide is then reacted with O,O-dimethyl phosphorodithioic acid to yield **Azinphos-methyl**.



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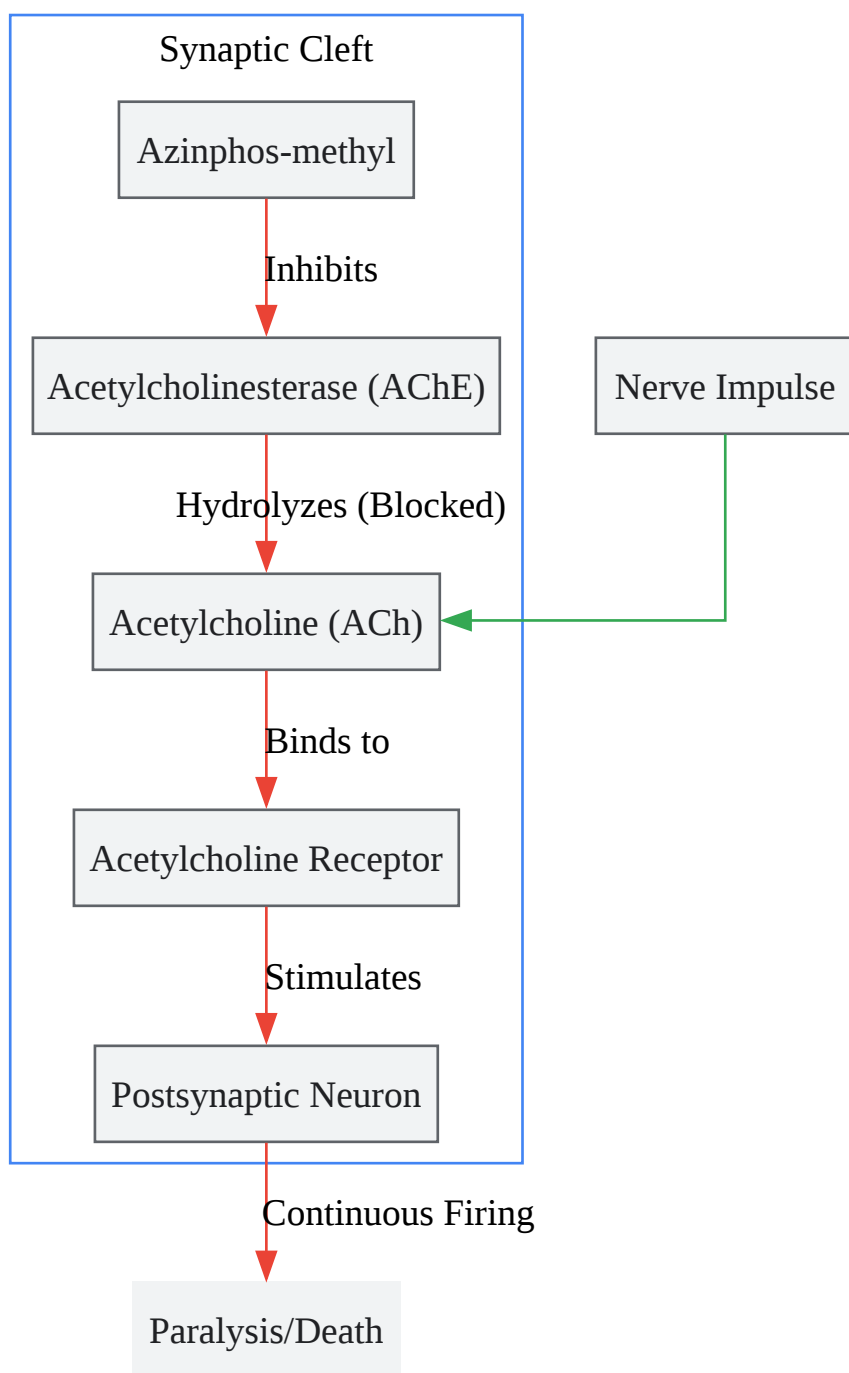
A simplified workflow for the synthesis of **Azinphos-methyl**.

## Mode of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, **Azinphos-methyl**'s primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine.

Mechanism of Action:

- **Azinphos-methyl**, or more potently its active metabolite **azinphos-methyl oxon**, phosphorylates the serine hydroxyl group in the active site of AChE.
- This phosphorylation inactivates the enzyme, preventing it from hydrolyzing acetylcholine.
- The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous nerve stimulation.
- This overstimulation of cholinergic pathways results in tremors, convulsions, paralysis, and ultimately death in insects.



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Signaling pathway of **Azinphos-methyl**'s neurotoxic effect.

## Toxicological Profile

**Azinphos-methyl** is highly toxic to a broad range of organisms, including mammals, birds, and aquatic life. Its toxicity is primarily due to its potent inhibition of acetylcholinesterase.

Table 2: Acute Toxicity of **Azinphos-methyl** in Vertebrates

Species	Route	LD50 / LC50	Reference
Rat (oral)	Oral	4.4 - 16 mg/kg	[2][4]
Rat (dermal)	Dermal	88 - 220 mg/kg	[2][4]
Mouse (oral)	Oral	8 - 20 mg/kg	[2][4]
Guinea Pig (oral)	Oral	80 mg/kg	[2][4]
Bobwhite Quail (oral)	Oral	32.2 mg/kg	[2]
Mallard Duck (oral)	Oral	136 mg/kg	[2]
Rainbow Trout (96-hr)	Aquatic	0.003 mg/L	[2][4]

## Experimental Protocol: Acute Oral LD50 Study (Rat - General Protocol)

- Test Animals: Young adult rats of a specific strain (e.g., Wistar), typically 5-6 weeks old, are used. Animals are acclimated to laboratory conditions for at least 5 days.
- Dosage Preparation: **Azinphos-methyl** is dissolved in a suitable vehicle (e.g., corn oil). A range of dose levels is prepared.
- Administration: A single dose is administered by oral gavage to groups of animals (typically 5-10 per sex per dose group). A control group receives the vehicle only.
- Observation: Animals are observed for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours) and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, and behavior.
- Data Collection: Mortality is recorded daily. Body weights are measured before dosing and at least weekly thereafter.
- Necropsy: All animals (including those that die during the study and those euthanized at the end) undergo a gross necropsy.

- Statistical Analysis: The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods (e.g., probit analysis).

## Environmental Fate

The persistence and mobility of **Azinphos-methyl** in the environment are critical factors in its overall risk assessment.

Table 3: Environmental Fate of **Azinphos-methyl**

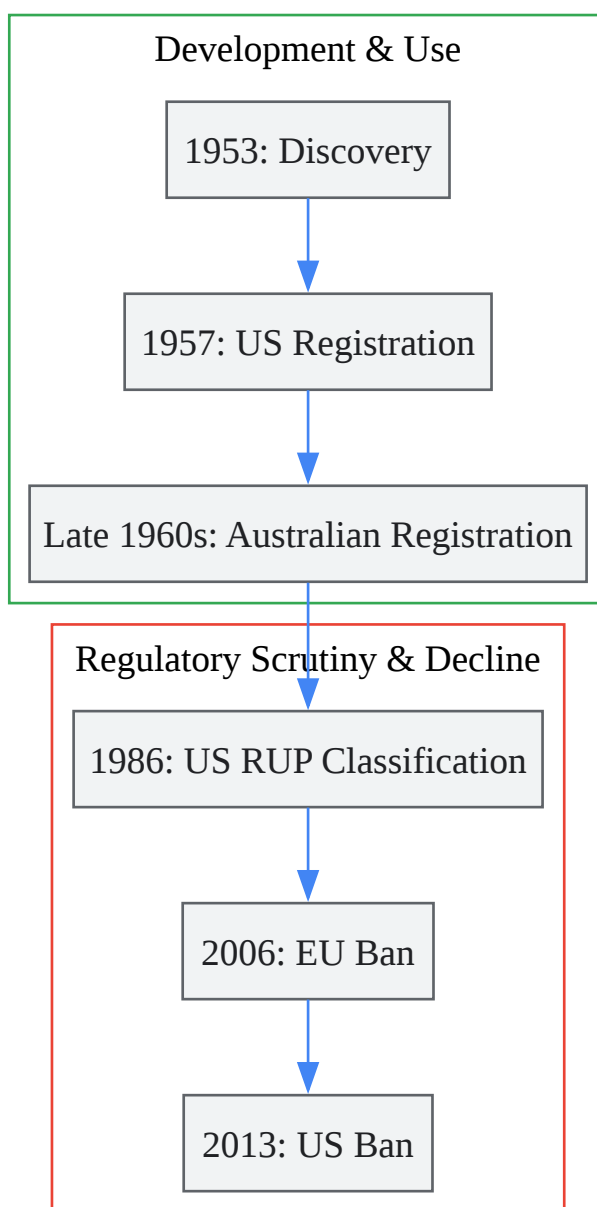
Medium	Half-life	Notes	Reference
Soil	124 - 267 days (at 0°C)	Degradation is influenced by temperature and microbial activity.	[5]
Soil	25 - 71 days (at 40°C)		[5]
Water	Up to 2 days (in pond water)	Subject to degradation by sunlight and microorganisms.	[2]

## Regulatory History and Decline

Concerns over the acute toxicity of **Azinphos-methyl** to agricultural workers and its environmental impact led to increased regulatory scrutiny and eventual bans in many countries.

Timeline of Regulatory Actions:

- 1986: The U.S. Environmental Protection Agency (EPA) issues a registration standard for **Azinphos-methyl**. [2] It is classified as a Restricted Use Pesticide (RUP), meaning it can only be purchased and used by certified applicators. [2]
- 2006: The European Union bans the use of **Azinphos-methyl**. [1]
- 2013: After a phase-out period, all uses of **Azinphos-methyl** are banned in the United States. [1]



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Key milestones in the history of **Azinphos-methyl**.

## Conclusion

The timeline of **Azinphos-methyl**'s discovery and development reflects a broader narrative in the history of pesticides. While its efficacy as a broad-spectrum insecticide was undeniable, a growing understanding of its toxicological and environmental risks ultimately led to its prohibition in many regions. The story of **Azinphos-methyl** serves as a case study in the

ongoing evolution of pesticide science and regulation, highlighting the critical importance of balancing agricultural productivity with human health and environmental protection.

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